Dihydroxyde de strontium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

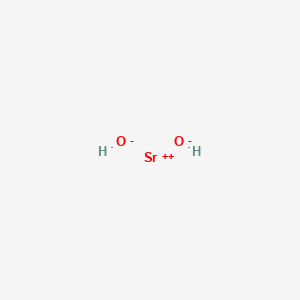

Strontium dihydroxide, also known as strontium hydroxide, is an inorganic compound with the chemical formula Sr(OH)₂. It is a strong base composed of one strontium ion and two hydroxide ions. Strontium dihydroxide exists in various forms, including anhydrous, monohydrate, and octahydrate. This compound is known for its caustic properties and is used in various industrial and scientific applications .

Applications De Recherche Scientifique

Strontium dihydroxide has diverse applications in scientific research and industry:

Chemistry: Used as a strong base in various chemical reactions and as a precursor to other strontium compounds.

Biology and Medicine: Strontium compounds, including strontium dihydroxide, are studied for their potential in bone regeneration and as growth stimulants.

Industry: Utilized in the refining of beet sugar, production of biodegradable plastics, and as a stabilizer in plastics.

Mécanisme D'action

Target of Action

Strontium dihydroxide, also known as strontium hydroxide, primarily targets bone cells, specifically osteoblasts and osteoclasts . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption. The compound’s interaction with these cells plays a crucial role in maintaining bone health.

Mode of Action

Strontium dihydroxide exhibits a unique mode of action. It simultaneously promotes the function of osteoblasts, thereby increasing the deposition of new bone, and inhibits the function of osteoclasts, reducing the resorption of bone . This dual action on bone metabolism is why it is often referred to as a “dual action bone agent” (DABA) .

Biochemical Pathways

It is known that the compound can influence the calcium-sensing receptor (casr), a g-protein coupled receptor (gpcr) localized to bone cells . The activation of CaSR is thought to contribute to the compound’s effects on bone remodeling .

Pharmacokinetics

The pharmacokinetics of orally administered strontium compounds have been studied . Two absorption phases were observed due to two dominant intestinal absorption loci . The estimated bioavailability was 20%, and the renal clearance was lower than 4 ml/minute, indicating tubular reabsorption of strontium . .

Result of Action

The result of strontium dihydroxide’s action is a net increase in bone mass. By promoting osteoblast function and inhibiting osteoclast activity, the compound helps to slow down the progression of conditions like osteoporosis . This can lead to a reduction in the risk of fractures .

Action Environment

The action of strontium dihydroxide can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by pH and temperature . Additionally, the presence of other ions in the body, such as calcium, may impact the compound’s absorption and efficacy

Analyse Biochimique

Biochemical Properties

The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects . Strontium is very resistant against concentrated alkali solutions . Strontium and strontium oxide react with water to form strontium dihydroxide .

Cellular Effects

Strontium can reduce cartilage degeneration and stimulate cartilage matrix formation . Angiogenesis plays a developmental role in chondrogenesis, and was stimulated by growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2) . Strontium has been shown to induce pharmacological effects on cells when administered at levels higher than those required for normal cell physiology .

Molecular Mechanism

Strontium dihydroxide, being an alkaline earth metal hydroxide, shares similar physical and chemical properties with calcium hydroxide . This similarity allows strontium to interact with biomolecules in a manner akin to calcium, potentially influencing enzyme activity, gene expression, and other biochemical processes .

Temporal Effects in Laboratory Settings

Strontium’s resistance to alkali solutions suggests that it may exhibit stability under certain conditions .

Dosage Effects in Animal Models

In animal models, the effects of strontium vary with different dosages . Low doses of strontium may have beneficial effects on bone mass, while high doses may induce skeletal abnormalities, particularly in animals fed a low calcium diet .

Metabolic Pathways

Strontium is involved in several metabolic pathways due to its similarity to calcium . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Strontium is found in all root tissues as soon as after 24 hours of incubation; it accumulates mostly in the cell apoplast, whereas its content in the protoplasts is considerably lower . Strontium readily crosses the endodermal barrier via the symplast and is immobilized predominantly in the pericycle cell walls .

Subcellular Localization

Given its similarity to calcium, it may be expected to localize in similar regions within the cell

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Strontium dihydroxide can be synthesized by reacting a strontium salt, such as strontium nitrate (Sr(NO₃)₂), with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out by adding the base drop by drop to a solution of the strontium salt, resulting in the precipitation of strontium dihydroxide as a fine white powder. The precipitate is then filtered, washed with cold water, and dried .

Industrial Production Methods: In industrial settings, strontium dihydroxide is often produced by reacting strontium oxide (SrO) with waterThe reaction is exothermic and must be carefully controlled to avoid excessive heat .

Analyse Des Réactions Chimiques

Types of Reactions: Strontium dihydroxide undergoes various chemical reactions, including:

Acid-Base Reactions: As a strong base, strontium dihydroxide reacts with acids to form strontium salts and water. For example, its reaction with hydrochloric acid (HCl) produces strontium chloride (SrCl₂) and water.

Carbonation: Strontium dihydroxide reacts with carbon dioxide (CO₂) to form strontium carbonate (SrCO₃) and water. This reaction occurs readily when the compound is exposed to air.

Precipitation Reactions: Strontium dihydroxide can precipitate out of solution when mixed with certain reagents, such as ammonium chloride (NH₄Cl).

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).

Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

Gases: Carbon dioxide (CO₂).

Major Products Formed:

Strontium Salts: Strontium chloride (SrCl₂), strontium sulfate (SrSO₄), strontium nitrate (Sr(NO₃)₂).

Strontium Carbonate (SrCO₃): Formed by the reaction with carbon dioxide.

Comparaison Avec Des Composés Similaires

Strontium dihydroxide is similar to other alkaline earth metal hydroxides, such as:

- Beryllium hydroxide (Be(OH)₂)

- Magnesium hydroxide (Mg(OH)₂)

- Calcium hydroxide (Ca(OH)₂)

- Barium hydroxide (Ba(OH)₂)

Uniqueness:

- Strontium dihydroxide has a higher solubility in water compared to calcium hydroxide, making it more reactive in aqueous solutions.

- Strontium ions have unique biological effects, particularly in bone metabolism, which are not observed with other alkaline earth metals .

By understanding the properties, preparation methods, chemical reactions, and applications of strontium dihydroxide, researchers and industries can harness its potential in various fields.

Activité Biologique

Strontium dihydroxide, chemically represented as Sr(OH)₂, is an inorganic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and its potential role in bone health. This article explores the biological activity of strontium dihydroxide, focusing on its antimicrobial properties, effects on bone cells, and implications in dental materials.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of strontium dihydroxide against various bacterial strains associated with peri-implantitis. Research indicates that Sr(OH)₂ exhibits significant bactericidal effects at concentrations as low as 10 mM. The following table summarizes the findings from a study that assessed the antimicrobial efficacy of strontium dihydroxide:

| Bacterial Strain | Concentration (mM) | Viability (%) | Observations |

|---|---|---|---|

| Streptococcus mitis | 10 | <1 | Complete growth inhibition |

| Staphylococcus epidermidis | 10 | <1 | Complete growth inhibition |

| Aggregatibacter actinomycetemcomitans | 10 | <1 | Significant growth inhibition |

| Escherichia coli | 10 | 8 | Reduced viability compared to control |

| Porphyromonas gingivalis | 10 | 11 | Reduced viability compared to control |

The study demonstrated that exposure to 10 mM Sr(OH)₂ resulted in a drastic reduction in viable cells for all tested strains, indicating its effectiveness as an antimicrobial agent . Furthermore, higher concentrations (100 mM) were shown to kill all tested bacterial strains completely.

The antimicrobial action of strontium dihydroxide is believed to stem from its ability to disrupt bacterial cell membranes and inhibit metabolic processes. The presence of hydroxide ions may contribute to an alkaline environment, which is detrimental to many pathogenic bacteria. Studies have shown that strontium ions can interfere with bacterial iron metabolism, further enhancing their antibacterial effects .

Effects on Bone Cells

Strontium dihydroxide also plays a crucial role in bone biology . It has been studied for its potential to enhance osteogenic differentiation and mineralization in bone cells. For instance, a study involving strontium-replaced silicate cements indicated that strontium could substitute calcium in bioactive materials without adverse local or systemic effects. This substitution was associated with improved mechanical properties and enhanced biological responses in vitro and in vivo .

Table: Summary of Biological Effects on Osteoblasts

| Parameter | Effect Observed |

|---|---|

| Osteogenic differentiation | Enhanced |

| Alkaline phosphatase activity | Increased |

| Collagen secretion | Elevated |

| Mineralization levels | Improved |

The incorporation of strontium into dental materials has shown promising results in promoting enamel remineralization and improving mechanical properties, which are critical for dental applications .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of strontium dihydroxide-coated titanium implants in reducing bacterial colonization. Results indicated a significant decrease in infection rates compared to standard titanium implants, supporting the use of Sr(OH)₂ in orthopedic applications .

- Bone Integration : In an animal model, strontium-replaced silicate cements were implanted, showing no significant inflammatory response after 30 days and promoting angiogenesis by day 180. This suggests that strontium not only aids in bone integration but also supports healing processes without causing systemic toxicity .

Propriétés

Numéro CAS |

18480-07-4 |

|---|---|

Formule moléculaire |

H2O2Sr |

Poids moléculaire |

121.63 g/mol |

Nom IUPAC |

strontium;dihydroxide |

InChI |

InChI=1S/2H2O.Sr/h2*1H2;/q;;+2/p-2 |

Clé InChI |

UUCCCPNEFXQJEL-UHFFFAOYSA-L |

SMILES |

[OH-].[OH-].[Sr+2] |

SMILES canonique |

[OH-].[OH-].[Sr+2] |

Key on ui other cas no. |

18480-07-4 |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

strontium hydroxide strontium hydroxide octahydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.